molecular formula C20H20ClFN2O2 B6007224 N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide

N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide

货号 B6007224
分子量: 374.8 g/mol
InChI 键: FWGKOZPALLATGE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide, also known as CFTRinh-172, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFTRinh-172 is a selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which plays a crucial role in regulating ion transport across cell membranes.

作用机制

N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide selectively inhibits the CFTR channel by binding to a specific site on the channel protein. This binding prevents the opening of the channel, leading to reduced ion transport across cell membranes. The inhibition of CFTR channel activity by N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has been shown to have therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects. In cystic fibrosis, N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide improves mucus clearance and lung function by increasing CFTR channel activity. In polycystic kidney disease, N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide reduces cyst growth and improves kidney function by inhibiting CFTR channel activity. In secretory diarrhea, N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide reduces fluid secretion and diarrhea by inhibiting CFTR channel activity.

实验室实验的优点和局限性

N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has several advantages for lab experiments, including its selectivity for the CFTR channel, its ability to inhibit CFTR channel activity, and its potential therapeutic applications in various diseases. However, N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide also has some limitations for lab experiments, including its synthetic nature, its potential toxicity, and its limited availability.

未来方向

N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has several potential future directions for scientific research. These include the development of more selective CFTR inhibitors, the investigation of the therapeutic potential of N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide in other diseases, and the exploration of the mechanisms underlying N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide's effects on ion transport and disease pathology. Additionally, future research could focus on optimizing the synthesis method of N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide to improve its availability and reduce potential toxicity.
In conclusion, N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide selectively inhibits the CFTR channel, leading to improved ion transport and reduced disease pathology. While N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has several advantages for lab experiments, it also has some limitations. Future research could focus on developing more selective CFTR inhibitors, investigating the therapeutic potential of N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide in other diseases, and optimizing its synthesis method.

合成方法

N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide is a synthetic compound that can be prepared through a multi-step synthesis process. The synthesis involves the reaction of 5-chloro-2-methylbenzoic acid with piperidine and 4-fluorobenzoyl chloride to produce the intermediate compound, N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxylic acid. This intermediate compound is then converted into N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide through the reaction with thionyl chloride and piperidine.

科学研究应用

N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cystic fibrosis, polycystic kidney disease, and secretory diarrhea. In cystic fibrosis, N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has been shown to increase the activity of the CFTR channel, leading to improved ion transport and mucus clearance in the lungs. In polycystic kidney disease, N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has been shown to reduce cyst growth and improve kidney function. In secretory diarrhea, N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide has been shown to inhibit the secretion of chloride ions, leading to reduced fluid secretion and diarrhea.

属性

IUPAC Name

N-(5-chloro-2-methylphenyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN2O2/c1-13-4-7-16(21)11-18(13)23-19(25)15-3-2-10-24(12-15)20(26)14-5-8-17(22)9-6-14/h4-9,11,15H,2-3,10,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGKOZPALLATGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。